molecular formula C14H13F3O5 B8461759 Diethyl (2,3,4-trifluorobenzoyl)malonate

Diethyl (2,3,4-trifluorobenzoyl)malonate

Cat. No. B8461759
M. Wt: 318.24 g/mol
InChI Key: YHUWZVIOEQHFGH-UHFFFAOYSA-N
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Patent
US06075165

Procedure details

3.6 g (0.148 mol) of magnesium filings are initially introduced into 8.1 ml of ethanol, the reaction is started with a few drops of carbon tetrachloride, and a solution of 21.8 g (0.136 mol) of diethyl malonate in 15 ml of ethanol and 58 ml of toluene is then added dropwise such that the internal temperature is between 50 and 60° C. The mixture is then subsequently stirred at 60° C. for one hour. A solution of 27.6 g (0.15 mol) of 2,3,4-trifluorobenzoyl chloride in 15.4 ml of toluene is added dropwise at -10 to -5° C. and the mixture is subsequently stirred at 0° C. for one hour and then overnight, while warming to room temperature. It is poured onto 60 ml of ice-water, 9.7 ml of concentrated sulphuric acid are added and the mixture is extracted with toluene. The extract is washed with saturated sodium chloride solution and the solvent is removed in vacuo. Crude yield: 45.2 g
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
8.1 mL
Type
solvent
Reaction Step One
Quantity
21.8 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
58 mL
Type
solvent
Reaction Step Two
Quantity
27.6 g
Type
reactant
Reaction Step Three
Quantity
15.4 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
60 mL
Type
reactant
Reaction Step Four
Quantity
9.7 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Mg].[C:2]([O:10][CH2:11][CH3:12])(=[O:9])[CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5].[F:13][C:14]1[C:22]([F:23])=[C:21]([F:24])[CH:20]=[CH:19][C:15]=1[C:16](Cl)=[O:17].S(=O)(=O)(O)O>C(Cl)(Cl)(Cl)Cl.C(O)C.C1(C)C=CC=CC=1>[F:13][C:14]1[C:22]([F:23])=[C:21]([F:24])[CH:20]=[CH:19][C:15]=1[C:16]([CH:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])[C:2]([O:10][CH2:11][CH3:12])=[O:9])=[O:17]

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
[Mg]
Name
Quantity
8.1 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
21.8 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
58 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
27.6 g
Type
reactant
Smiles
FC1=C(C(=O)Cl)C=CC(=C1F)F
Name
Quantity
15.4 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
ice water
Quantity
60 mL
Type
reactant
Smiles
Name
Quantity
9.7 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture is then subsequently stirred at 60° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is between 50 and 60° C
STIRRING
Type
STIRRING
Details
the mixture is subsequently stirred at 0° C. for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
overnight, while warming to room temperature
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
are added
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with toluene
WASH
Type
WASH
Details
The extract is washed with saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
FC1=C(C(=O)C(C(=O)OCC)C(=O)OCC)C=CC(=C1F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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